molecular formula C13H12N4O3S2 B6707372 Methyl 2-[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanyl-2-thiophen-3-ylacetate

Methyl 2-[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanyl-2-thiophen-3-ylacetate

Cat. No.: B6707372
M. Wt: 336.4 g/mol
InChI Key: WZSOBXBOJGJEFK-UHFFFAOYSA-N
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Description

Methyl 2-[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanyl-2-thiophen-3-ylacetate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a tetrazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanyl-2-thiophen-3-ylacetate typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting a suitable nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Furan Ring: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using a furan-2-ylmethyl halide.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Esterification: The final step involves esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Types of Reactions:

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The tetrazole ring can be reduced to an amine using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Amine derivatives of the tetrazole ring.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds. Biology: Its structural motifs are of interest in the design of enzyme inhibitors and receptor modulators. Medicine: Industry: It can be used in the development of new materials with specific electronic or optical properties due to its conjugated ring systems.

Mechanism of Action

The mechanism by which Methyl 2-[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanyl-2-thiophen-3-ylacetate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The furan, tetrazole, and thiophene rings can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

    Methyl 2-[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanyl-2-thiophen-3-ylacetate: Unique due to the combination of furan, tetrazole, and thiophene rings.

    Methyl 2-[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanyl-2-thiophen-3-ylcarboxylate: Similar structure but with a carboxylate group instead of an ester.

    Methyl 2-[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanyl-2-thiophen-3-ylamide: Similar structure but with an amide group instead of an ester.

Uniqueness: The unique combination of functional groups in this compound provides it with distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanyl-2-thiophen-3-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S2/c1-19-12(18)11(9-4-6-21-8-9)22-13-14-15-16-17(13)7-10-3-2-5-20-10/h2-6,8,11H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSOBXBOJGJEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CSC=C1)SC2=NN=NN2CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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